5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-14-5-6-15(21-14)22(18,19)17-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXCWSFXODFNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting thiophene-3-carboxaldehyde with an appropriate benzyl halide under basic conditions.
Sulfonamide Formation: The benzyl intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure enables exploration of new chemical reactions and pathways. The compound can undergo various reactions such as:
- Oxidation: Leading to the formation of sulfoxides or sulfones.
- Reduction: Converting the sulfonamide group to an amine.
- Substitution: The chlorine atom can be replaced by other nucleophiles.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Sodium azide | Substituted thiophene derivatives |
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties: Studies have indicated that it may exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is under investigation.
Case Study Example:
A recent study demonstrated that derivatives of thiophene compounds, including this sulfonamide, showed promising results in inhibiting bacterial growth and reducing inflammation in vitro .
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications due to its interaction with biological targets. Its sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially leading to drug development:
- Potential Therapeutic Agent: Investigated as a lead compound for developing new drugs targeting various diseases.
Case Study Example:
Research published in Pharmaceuticals highlighted the synthesis and evaluation of thiophene-linked compounds for their anticancer properties, indicating that modifications could enhance efficacy .
Industry
The unique chemical properties of this compound make it suitable for industrial applications:
- Organic Semiconductors: Used in developing electronic materials due to its conductive properties.
- Corrosion Inhibitors: The compound's stability and reactivity allow it to be employed in protective coatings.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046)
- Structure : A benzo[b]thiophene sulfonamide with a 5-chloro group, 3-methyl substituent, and a piperazinyl-methoxyphenyl moiety on the nitrogen.
- The piperazinyl group improves water solubility due to its basic nature, contrasting with the lipophilic benzyl-thiophene group in the target compound .
5-Chloro-N-(piperidin-4-yl)thiophene-2-sulfonamide Derivatives
- Example: 5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (Compound 14).
- Structure: Incorporates a piperidine ring linked via an ether bond to a propan-2-ylphenoxy group.
- Key Differences : The piperidine substituent introduces conformational flexibility and basicity, which may influence blood-brain barrier penetration—a property less likely in the rigid benzyl-thiophene group of the target compound.
- Data : Yield = 65%, LC/MS purity = 97%, Molecular Weight = 443.02 .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Sulfonamide Derivatives
Electronic and Steric Effects
- Fluorophenyl (in Y206-0961) and piperazinyl (in SB 271046) substituents demonstrate how electron-withdrawing or hydrophilic groups modulate bioavailability and target engagement .
Biological Activity
5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
Structural Characteristics
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₂ClN₂O₂S₃
- Molecular Weight : 369.9 g/mol
The presence of a chlorine atom and a benzyl group enhances its chemical reactivity and biological activity compared to simpler analogs. The thiophene rings contribute to π-π interactions, which are crucial for binding with biological targets.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological macromolecules, influencing their function.
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which play a role in several physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related thiophene derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Activity
The compound's ability to inhibit certain cancer-related enzymes positions it as a candidate for anticancer therapy. Inhibitors of cyclin-dependent kinases (CDKs), for example, have shown promise in cancer treatment by disrupting cell cycle progression .
Inhibition of Carbonic Anhydrases
A study highlighted that related thiophene sulfonamides effectively inhibited human carbonic anhydrase isoforms, particularly hCA IX and XII, at nanomolar concentrations. These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chlorothiophene-2-sulfonamide | Lacks benzyl group | Moderate antimicrobial activity |
| N-benzylthiophene-2-sulfonamide | Lacks chlorine atom | Lower enzyme inhibition |
| Thiophene-2-sulfonamide | Parent compound | Minimal biological activity |
The unique combination of the chlorine atom and the benzyl group in this compound enhances its reactivity and potential biological effects compared to these simpler analogs .
Case Studies and Research Findings
- Inhibition Studies : A series of experiments demonstrated that this compound significantly inhibited hCA II with a Ki value in the subnanomolar range, indicating strong binding affinity .
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential development as an antibiotic agent .
- Anticancer Research : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Q & A
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates .
- CRISPR/Cas9 knockout models : Validate target specificity (e.g., NLRP3⁻/⁻ macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
